molecular formula C9H14N2 B13033341 (1S)-1-(4-Methylphenyl)ethane-1,2-diamine

(1S)-1-(4-Methylphenyl)ethane-1,2-diamine

Cat. No.: B13033341
M. Wt: 150.22 g/mol
InChI Key: AQZSWECURAKYOG-SECBINFHSA-N
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Description

(1S)-1-(4-Methylphenyl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines Diamines are characterized by the presence of two amino groups attached to an alkane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-Methylphenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of a suitable starting material, such as 4-methylacetophenone.

    Reduction: The carbonyl group of 4-methylacetophenone is reduced to an alcohol using a reducing agent like sodium borohydride.

    Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source under appropriate conditions.

    Resolution: The final step involves the resolution of the racemic mixture to obtain the (1S)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-Methylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Conditions involving alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can produce N-alkylated or N-acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(4-Methylphenyl)ethane-1,2-diamine can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules, such as enzymes or receptors. Its structure could make it a candidate for drug development or as a biochemical probe.

Medicine

In medicine, this compound may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new therapeutic agents targeting specific diseases.

Industry

In industrial applications, this compound may be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which (1S)-1-(4-Methylphenyl)ethane-1,2-diamine exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(4-Methylphenyl)ethane-1,2-diamine: The enantiomer of the compound .

    1-(4-Methylphenyl)ethane-1,2-diamine: The racemic mixture of both enantiomers.

    1-Phenylethane-1,2-diamine: A similar compound without the methyl substitution on the phenyl ring.

Uniqueness

(1S)-1-(4-Methylphenyl)ethane-1,2-diamine is unique due to its specific stereochemistry and the presence of the methyl group on the phenyl ring

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

(1S)-1-(4-methylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H14N2/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9H,6,10-11H2,1H3/t9-/m1/s1

InChI Key

AQZSWECURAKYOG-SECBINFHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](CN)N

Canonical SMILES

CC1=CC=C(C=C1)C(CN)N

Origin of Product

United States

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